4-(Cyclohexyloxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDJOBXSWWDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388607 | |
| Record name | 4-(cyclohexyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39905-48-1 | |
| Record name | 4-(cyclohexyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyclohexyloxy Aniline and Its Analogues
Established Synthetic Pathways to 4-(Cyclohexyloxy)aniline
The synthesis of this compound is most commonly achieved through the etherification of 4-aminophenol (B1666318). A well-established and reliable method involves the selective O-alkylation of 4-aminophenol with a suitable cyclohexylating agent. To prevent undesired N-alkylation, the amino group of 4-aminophenol is often protected prior to the etherification step.
A general and effective procedure for this transformation involves a three-step sequence: protection of the amino group, alkylation of the hydroxyl group, and subsequent deprotection. umich.eduresearchgate.net One common method for the protection of the amino group is the formation of a Schiff base (imine) through condensation with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net This imine intermediate is then subjected to alkylation.
The alkylation of the hydroxyl group is typically carried out using a cyclohexyl halide, such as cyclohexyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. umich.edu Following the successful O-alkylation, the protecting group is removed by hydrolysis, often under acidic conditions, to yield the desired this compound. umich.edu This method provides good yields and high selectivity for the O-alkylated product. researchgate.net
Table 1: Established Synthetic Pathway for this compound
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Protection of amino group | 4-Aminophenol, Benzaldehyde, Methanol, 1h stir | N-Benzylidene-4-hydroxyaniline |
| 2 | O-Alkylation | N-Benzylidene-4-hydroxyaniline, Cyclohexyl bromide, K2CO3, Acetone, Reflux | N-Benzylidene-4-(cyclohexyloxy)aniline |
| 3 | Deprotection (Hydrolysis) | N-Benzylidene-4-(cyclohexyloxy)aniline, 1N HCl, Dichloromethane, 1h stir | This compound |
Etherification and Alkylation Strategies for Cyclohexyloxy-Aniline Formation
Direct etherification and alkylation strategies are central to the formation of the cyclohexyloxy-aniline core. These methods focus on the creation of the ether linkage between the cyclohexyl group and the phenolic oxygen of an aniline (B41778) precursor.
Mitsunobu Reaction Protocols for Cyclohexyloxy-Aniline Derivatives
The Mitsunobu reaction offers a powerful and versatile method for the synthesis of alkyl aryl ethers, including this compound, under mild conditions. missouri.eduorganic-chemistry.org This reaction facilitates the condensation of an alcohol and an acidic pronucleophile, such as a phenol, in the presence of a phosphine (B1218219) and an azodicarboxylate. missouri.edu For the synthesis of this compound, cyclohexanol (B46403) would serve as the alcohol and 4-aminophenol as the phenolic pronucleophile.
The reaction is known to be effective for a wide range of substrates, although sterically hindered alcohols can sometimes present challenges, leading to slower reaction rates. acs.org However, modifications to the standard Mitsunobu protocol, such as the use of high concentrations and sonication, have been shown to greatly accelerate the coupling of sterically hindered phenols and alcohols. acs.org Aromatic alcohols, or phenols, are common nucleophiles in Mitsunobu reactions, which are typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) at room temperature. commonorganicchemistry.com For sterically hindered alcohols, using 4-nitrobenzoic acid as the acidic coupling partner can significantly improve the yield of the inverted product. orgsyn.org
Table 2: General Conditions for Mitsunobu Reaction
| Component | Reagents | Solvent | Temperature |
|---|---|---|---|
| Alcohol | Cyclohexanol | Tetrahydrofuran (THF) | Room Temperature |
| Pronucleophile | 4-Aminophenol | ||
| Phosphine | Triphenylphosphine (PPh3) | ||
| Azodicarboxylate | Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) |
Reductive Amination Approaches for Aniline Derivatives Incorporating Cyclohexyloxy Moieties
Reductive amination is a fundamental reaction in organic synthesis for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine. wikipedia.orgfrontiersin.org This method is primarily used for the N-alkylation of amines. organic-chemistry.org Therefore, in the context of synthesizing analogues of this compound, reductive amination would be employed to modify the amino group of the pre-formed this compound rather than to construct the cyclohexyloxy ether linkage itself.
For instance, the secondary amine, N-alkyl-4-(cyclohexyloxy)aniline, could be synthesized via reductive amination of this compound with an appropriate aldehyde or ketone. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgyoutube.com This approach allows for the introduction of a wide variety of substituents onto the aniline nitrogen, providing access to a diverse range of N-functionalized this compound analogues.
Multi-Component and Cycloaddition Reactions in the Construction of Cyclohexyloxy-Aniline Scaffolds
Multi-component and cycloaddition reactions are powerful tools for the rapid construction of complex molecular architectures. In the context of this compound, this compound can serve as a key building block in such reactions to generate more elaborate heterocyclic structures, particularly quinoline (B57606) and tetrahydroquinoline derivatives.
Povarov Reaction Applications for Tetrahydroquinoline Derivatives Bearing Cyclohexyloxy Substituents
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines. researchgate.netjst.org.in The aromatic imine is typically formed in situ from the condensation of an aniline and an aldehyde. jst.org.in By utilizing this compound as the aniline component, it is possible to synthesize a variety of tetrahydroquinoline derivatives bearing a cyclohexyloxy substituent.
This three-component reaction, involving an aniline, an aldehyde, and an alkene, is often catalyzed by a Lewis acid or a Brønsted acid. researchgate.net The reaction offers a convergent and atom-economical route to highly substituted tetrahydroquinolines. nih.gov The diversity of commercially available aldehydes and alkenes allows for the generation of a large library of cyclohexyloxy-substituted tetrahydroquinoline analogues for further investigation.
Table 3: Components of a Povarov Reaction for Cyclohexyloxy-Substituted Tetrahydroquinolines
| Component | Example | Role in Reaction |
|---|---|---|
| Aniline | This compound | Forms the aromatic part of the tetrahydroquinoline ring |
| Aldehyde | Benzaldehyde | Forms the C2 and C3 of the tetrahydroquinoline ring with the alkene |
| Alkene | Ethyl vinyl ether | Acts as the dienophile |
| Catalyst | Scandium(III) triflate | Activates the imine for cycloaddition |
Condensation Cyclization for the Synthesis of 4-Alkoxy-2-arylquinolines from Aniline Precursors
A variety of classical named reactions based on condensation and cyclization can be employed to synthesize quinoline derivatives from anilines. These methods, such as the Combes, Doebner-von Miller, and Conrad-Limpach syntheses, provide access to quinoline analogues of this compound. iipseries.orgjptcp.comwikipedia.orgnih.gov
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org Using this compound would lead to the formation of quinolines with a cyclohexyloxy group on the benzo-fused ring.
Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be formed in situ from the aldol (B89426) condensation of two aldehydes or an aldehyde and a ketone. wikipedia.org Employing this compound in this reaction would yield the corresponding substituted quinoline.
Conrad-Limpach Synthesis: This synthesis involves the reaction of an aniline with a β-ketoester to produce 4-hydroxyquinolines. jptcp.comnih.gov While this would not directly produce a 4-(cyclohexyloxy)quinoline, the resulting 4-hydroxyquinoline (B1666331) could potentially be further functionalized.
These condensation cyclization reactions significantly expand the range of accessible analogues based on the this compound scaffold.
Strategies for Derivatization and Functionalization of Cyclohexyloxy-Aniline
The amino group of this compound serves as a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups, leading to the generation of a wide array of analogues with tailored properties.
Amidation and sulfonamidation are fundamental reactions for the derivatization of anilines, including this compound. These reactions involve the formation of robust amide and sulfonamide linkages, respectively, which are prevalent in many biologically active molecules and functional materials.
Amidation Reactions: The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding N-(4-(cyclohexyloxy)phenyl)amides. While specific examples involving this compound are not extensively documented in the reviewed literature, general methodologies for the acylation of anilines are well-established. For instance, the synthesis of N-phenylacetamide derivatives can be achieved by reacting aniline with acetic anhydride. A similar approach can be applied to this compound to produce N-(4-(cyclohexyloxy)phenyl)acetamide.
Sulfonamidation Reactions: The synthesis of sulfonamides from anilines is a common transformation. A relevant example is the synthesis of N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide. In this procedure, N-acetyl-p-aminobenzenesulfonyl chloride is reacted with cyclohexylamine. A parallel strategy can be envisioned for this compound, where it would react with a suitable sulfonyl chloride in the presence of a base to afford the corresponding sulfonamide. The reaction conditions for such transformations are generally mild and provide good yields of the desired products.
| Reagent 1 | Reagent 2 | Product | Reaction Type |
| This compound | Acyl Chloride/Anhydride | N-(4-(Cyclohexyloxy)phenyl)amide | Amidation |
| This compound | Sulfonyl Chloride | N-(4-(Cyclohexyloxy)phenyl)sulfonamide | Sulfonamidation |
Urea (B33335) Derivatives: The synthesis of urea derivatives often proceeds through the reaction of an amine with an isocyanate. For this compound, reaction with an appropriate isocyanate, such as phenyl isocyanate, would yield the corresponding 1-(4-(cyclohexyloxy)phenyl)-3-phenylurea. The reaction is typically carried out in an inert solvent and proceeds readily at room temperature. The reactivity of isocyanates makes them excellent reagents for this transformation, leading to high yields of the urea product.
Phosphoryl Derivatives: Phosphoryl derivatives, specifically phosphoramidates, can be synthesized from anilines through various methods. A general and efficient copper-catalyzed aerobic oxidative coupling of anilines with H-phosphonates, such as diethyl phosphite, provides a direct route to diethyl phenylphosphoramidates. Applying this methodology to this compound would be expected to yield diethyl (4-(cyclohexyloxy)phenyl)phosphoramidate. This reaction typically utilizes a copper(I) iodide catalyst in a solvent like acetonitrile (B52724) at elevated temperatures.
| Derivative Type | General Reactants | Potential Product with this compound |
| Urea | Isocyanate | 1-(4-(Cyclohexyloxy)phenyl)-3-substituted-urea |
| Phosphoryl | Diethyl Phosphite | Diethyl (4-(cyclohexyloxy)phenyl)phosphoramidate |
Catalytic Approaches in the Synthesis of Cyclohexyloxy-Aniline and its Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both Lewis acid and transition-metal-free catalytic systems are instrumental in the synthesis and derivatization of cyclohexyloxy-aniline and its analogues.
Lewis acid catalysis is a powerful tool for promoting a variety of chemical transformations, including cycloaddition reactions. wikipedia.org While specific examples of Lewis acid-catalyzed cycloadditions directly involving this compound are not prevalent in the literature reviewed, the principles of this catalytic approach are broadly applicable. Lewis acids can activate dienophiles in Diels-Alder reactions, enhancing their reactivity and influencing the stereochemical outcome of the cycloaddition. mdpi.comresearchgate.net For substrates containing a cyclohexyloxy moiety, a Lewis acid could coordinate to an oxygen atom, thereby influencing the electronic properties and reactivity of the molecule in cycloaddition reactions. For instance, a diene bearing a cyclohexyloxy group could undergo a Lewis acid-catalyzed Diels-Alder reaction with a dienophile, with the Lewis acid potentially directing the stereoselectivity of the reaction.
| Reaction Type | Role of Lewis Acid | Potential Application |
| Diels-Alder | Activation of dienophile | Stereoselective synthesis of cyclohexene (B86901) derivatives |
| Friedel-Crafts Alkylation | Generation of carbocation | Alkylation of aromatic rings |
In recent years, there has been a significant drive to develop synthetic methodologies that avoid the use of transition metals, primarily due to cost, toxicity, and environmental concerns. Several transition-metal-free methods for the synthesis of anilines and their derivatives have been reported. One such approach involves the electrophilic amination of arylboronic acids with reagents like hydroxylamine-O-sulfonic acid under basic aqueous conditions. This method is particularly effective for electron-rich substrates and could potentially be applied to the synthesis of this compound from the corresponding boronic acid. Another strategy is the transition-metal-free C-N cross-coupling of phenols with primary amines using a multifunctional reagent, which proceeds via induced proximity and electronic activation of both coupling partners. thieme-connect.com These methods offer milder and more sustainable alternatives to traditional transition-metal-catalyzed cross-coupling reactions for the synthesis of substituted anilines.
| Method | Reactants | Potential Product |
| Electrophilic Amination | 4-(Cyclohexyloxy)phenylboronic acid, H₂NOSO₃H | This compound |
| C-N Cross-Coupling | 4-(Cyclohexyloxy)phenol, Amine source | Substituted this compound |
Chemical Reactivity and Transformation Mechanisms of 4 Cyclohexyloxy Aniline and Its Analogues
Oxidation Pathways and Mechanistic Insights for Aniline (B41778) Derivatives
The oxidation of aniline and its derivatives is a fundamental transformation that can lead to a wide array of products, depending on the oxidant and reaction conditions. openaccessjournals.com The presence of the amino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation. openaccessjournals.com These reactions can be broadly classified as either non-selective or selective processes. openaccessjournals.com
Non-Selective Oxidation: Non-selective oxidation of anilines typically occurs with strong oxidizing agents and often results in a mixture of products, including polymerization to form polyaniline. openaccessjournals.com Common reagents used for non-selective oxidation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). openaccessjournals.com For instance, the reaction of aniline with potassium permanganate in an acidic medium can lead to the formation of nitrobenzene, a key intermediate in the synthesis of various industrial chemicals. openaccessjournals.com The reaction proceeds through a series of intermediate steps, and careful control of conditions is necessary to prevent over-oxidation or polymerization. openaccessjournals.com
Selective Oxidation: Selective oxidation aims to yield specific, valuable compounds. A crucial application of selective oxidation is in the synthesis of dyes and pigments. openaccessjournals.com For example, the controlled oxidation of aniline derivatives is a key step in producing azo dyes. openaccessjournals.com The choice of oxidant and reaction conditions, such as pH and temperature, is critical for achieving selectivity. Dichromates are often employed to initiate the chemical oxidation and subsequent polymerization of aniline and its relatives. openaccessjournals.com More recent methods have focused on achieving selectivity by adjusting reaction parameters, such as the basicity of the medium. acs.org For example, using hydrogen peroxide as the oxidant, a mild base like sodium fluoride (B91410) (NaF) can facilitate the formation of azoxybenzene, while a stronger base like sodium methoxide (B1231860) (NaOMe) can promote the synthesis of nitroaromatics. acs.orgresearchgate.net
| Oxidizing Agent | Base/Conditions | Primary Product(s) | Selectivity |
| Potassium Permanganate (KMnO₄) | Acidic Medium | Nitrobenzene, Polyaniline | Non-Selective |
| Dichromate (e.g., K₂Cr₂O₇) | Acidic Medium | Polyaniline, Benzoquinone | Non-Selective |
| Hydrogen Peroxide (H₂O₂) | Sodium Fluoride (NaF) | Azoxybenzene | Selective |
| Hydrogen Peroxide (H₂O₂) | Sodium Methoxide (NaOMe) | Nitroaromatics | Selective |
| Zirconium(IV) Hydroxide (Zr(OH)₄) | N/A | Azoxybenzene | Selective |
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The electronic properties of the amino and cyclohexyloxy groups are the primary determinants of the substitution patterns on the aromatic ring of 4-(cyclohexyloxy)aniline.
Electrophilic Substitution: The amino group (-NH2) is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution. byjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the attack by an electrophile. wikipedia.org This stabilization is particularly effective when the attack occurs at the ortho and para positions. chemistrysteps.com Similarly, the cyclohexyloxy group is also an activating, ortho-, para- directing group. In this compound, the para position is blocked, meaning electrophilic substitution will be strongly directed to the positions ortho to the amino group (positions 2 and 6). Reactions such as halogenation, nitration, and sulfonation occur readily. byjus.com For example, the reaction of aniline with bromine water proceeds rapidly at room temperature to yield a 2,4,6-tribromoaniline (B120722) precipitate, demonstrating the high reactivity of the activated ring. byjus.com
Nucleophilic Substitution: Aniline itself can act as a nucleophile via the lone pair of electrons on the nitrogen atom, participating in reactions that displace a leaving group on an electrophilic molecule. quora.comucalgary.ca However, nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is unlikely. SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. nih.gov Since both the amino and cyclohexyloxy groups are electron-donating, they deactivate the ring towards nucleophilic attack.
Rearrangement Reactions Involving Cyclohexyloxy and Aniline Functional Groups
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.com Several named rearrangements are pertinent to the functional groups found in aniline derivatives. The Hofmann-Martius rearrangement, for instance, involves the thermal, acid-catalyzed conversion of an N-alkylated aniline into the corresponding ortho or para aryl-alkylated aniline. wikipedia.org Another relevant transformation is the Bamberger rearrangement, which converts N-phenylhydroxylamines into 4-aminophenols in the presence of a strong acid. wiley-vch.de
A significant and mechanistically interesting transformation in modern aniline synthesis is the aza-Hock rearrangement. thieme.denih.gov This reaction provides a powerful, metal-free method for C-C amination to produce anilines from precursors like benzyl (B1604629) alcohols. nih.govspringernature.com The reaction is analogous to the Hock rearrangement of cumene (B47948) hydroperoxide. thieme.de
The proposed mechanism for the aza-Hock rearrangement proceeds in four key steps: springernature.com
Generation of a Benzyl Cation: In a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP), the precursor (e.g., a benzyl alcohol) undergoes solvolysis to generate a stabilized benzyl cation.
Formation of a Hydroxylamine (B1172632) Intermediate: The benzyl cation is trapped by a nucleophilic aminating reagent, such as an arylsulfonyl hydroxylamine (ArSO₂ONHR), to form a reactive O-benzylhydroxylamine intermediate.
Aryl Migration (Rearrangement): The weak N-O bond in the hydroxylamine intermediate facilitates a Hock-type rearrangement. The aryl group migrates from the benzylic carbon to the nitrogen atom, leading to the formation of an iminium tosylate salt. springernature.com
Hydrolysis: The resulting iminium intermediate is unstable and undergoes irreversible hydrolysis during workup to yield the final aniline product. springernature.com
This methodology has a broad substrate scope and is valued for its ability to address site-selectivity issues often encountered in traditional nitration-reduction sequences or modern C-H amination methods. thieme.despringernature.com
Cycloaddition Reactions and Stereochemical Considerations
Cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org These reactions are powerful tools for constructing cyclic systems with high stereocontrol. libretexts.org The stereochemical outcome of a cycloaddition is governed by orbital symmetry, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.pub
The two primary modes of bond formation are:
Suprafacial: New bonds form on the same face of the π system. This is geometrically favored in most cycloadditions. fiveable.me
Antarafacial: New bonds form on opposite faces of the π system. This is less common due to geometric constraints. fiveable.me
The Woodward-Hoffmann rules predict the allowed stereochemistry based on the number of π electrons and whether the reaction is initiated by heat (thermal) or light (photochemical). fiveable.me
| Reaction Type | Number of π Electrons | Conditions | Allowed Geometry |
| Diels-Alder | 4n + 2 (e.g., [4+2]) | Thermal | Suprafacial |
| Alkene Dimerization | 4n (e.g., [2+2]) | Thermal | Antarafacial |
| Alkene Dimerization | 4n (e.g., [2+2]) | Photochemical | Suprafacial |
Aniline derivatives can participate in cycloaddition reactions. For example, the Schiff base formed from aniline and an aldehyde can react with vinyl ethers in a [4+2] cycloaddition. pageplace.de More commonly, the electron-donating amino group can activate a π system, influencing its role as a diene or dienophile. The stereochemistry of the reactants is typically retained in the product due to the concerted nature of many of these reactions. libretexts.org For example, in a Diels-Alder reaction, the addition is syn (suprafacial) with respect to both the diene and the dienophile. fiveable.me
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(Cyclohexyloxy)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the protons of the cyclohexyl ring, the proton attached to the oxygen atom, and the amine (-NH₂) protons.
Aromatic Protons: The protons on the aniline ring typically appear as two doublets in the aromatic region (approximately 6.5-7.5 ppm). The para-substitution pattern leads to an AA'BB' spin system, which simplifies to two doublets due to the symmetry of the molecule.
Cyclohexyl Protons: The protons of the cyclohexyl group will present as a series of multiplets in the upfield region (approximately 1.2-2.0 ppm). The complexity of these signals is due to the various axial and equatorial protons and their respective couplings.
Methine Proton: A distinct signal, likely a multiplet, is expected for the proton on the carbon of the cyclohexyl ring that is directly attached to the oxygen atom (C-O-H). This signal would appear further downfield compared to the other cyclohexyl protons due to the deshielding effect of the adjacent oxygen atom.
Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration, and it can undergo deuterium (B1214612) exchange upon addition of D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons and the cyclohexyl carbons.
Aromatic Carbons: Four signals are anticipated for the six aromatic carbons due to the molecule's symmetry. The carbon atom attached to the oxygen (C-O) will be the most downfield, followed by the carbon atom attached to the nitrogen (C-N). The other two signals will correspond to the remaining four aromatic carbons.
Cyclohexyl Carbons: Due to the chair conformation of the cyclohexyl ring and the symmetry of the molecule, either three or four distinct signals are expected for the six carbons of the cyclohexyl group, depending on the rate of ring inversion at the measurement temperature. The carbon atom directly bonded to the oxygen will be the most downfield of the cyclohexyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -NH₂) | 6.6 - 6.8 (d) | ~116 |
| Aromatic CH (ortho to -O) | 6.8 - 7.0 (d) | ~123 |
| Aromatic C-NH₂ | - | ~141 |
| Aromatic C-O | - | ~152 |
| Cyclohexyl CH (attached to O) | 3.9 - 4.3 (m) | ~75 |
| Cyclohexyl CH₂ | 1.2 - 2.0 (m) | 24 - 32 |
| Amine NH₂ | 3.5 - 4.5 (br s) | - |
Mass Spectrometry (MS) Applications for Molecular Formula and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₇NO), the molecular weight is 191.27 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 191. The fragmentation of the molecular ion would likely proceed through several key pathways:
Loss of the Cyclohexyl Group: Cleavage of the C-O bond can result in the loss of a cyclohexyl radical (•C₆H₁₁) leading to a fragment ion at m/z 108, corresponding to the 4-aminophenoxy cation.
Loss of the Cyclohexyloxy Radical: Another possible fragmentation is the loss of the cyclohexyloxy radical (•OC₆H₁₁) to produce the anilinium cation at m/z 92.
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller fragment ions.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 191 | [C₁₂H₁₇NO]⁺ | - |
| 108 | [HOC₆H₄NH₂]⁺ | •C₆H₁₁ |
| 92 | [C₆H₅NH]⁺ | •OC₆H₁₁ |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for analyzing its presence in reaction mixtures. A reverse-phase HPLC method is typically employed for this purpose.
In a standard setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer is used. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.
The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The retention time (Rt) of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. UV detection is commonly used, with the detection wavelength set to one of the compound's absorption maxima in the UV-Vis spectrum. chromatographyonline.comthermofisher.com
Table 3: Typical HPLC Parameters for the Analysis of Aniline Derivatives
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~230-240 nm and ~280-290 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorption bands include:
N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds of the -NH₂ group. wpmucdn.comwikieducator.org
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group will be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C bond stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the range of 1590-1650 cm⁻¹. wikieducator.org
C-O Stretching: The C-O stretching of the ether linkage will produce a strong absorption band in the region of 1200-1250 cm⁻¹.
C-N Stretching: The C-N stretching of the aromatic amine will be observed around 1250-1360 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Cyclohexyl Group | C-H Stretch | < 3000 |
| Ether (-O-) | C-O Stretch | 1200 - 1250 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Product Isolation
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in synthetic organic chemistry for monitoring the progress of reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography.
In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with a suitable solvent system (e.g., a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate), the separation of the starting materials, intermediates, and the final product can be visualized. The product, being more polar than some starting materials but potentially less polar than others, will have a characteristic retardation factor (Rf) value. The completion of the reaction is indicated by the disappearance of the starting material spot.
TLC is also instrumental in the purification of this compound by column chromatography. Different solvent systems can be tested on TLC plates to find the optimal mobile phase that provides good separation between the desired product and any impurities.
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.
The UV-Vis spectrum of this compound is expected to show two main absorption bands, which are characteristic of aniline and its derivatives. researchgate.net These absorptions are due to π → π* electronic transitions within the benzene (B151609) ring.
Primary Band (E-band): A strong absorption band is expected at a lower wavelength, typically around 230-240 nm.
Secondary Band (B-band): A weaker absorption band is anticipated at a longer wavelength, generally in the range of 280-290 nm.
The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. The cyclohexyloxy group, being an electron-donating group, is likely to cause a slight bathochromic shift (red shift) of these absorption bands compared to unsubstituted aniline.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) |
| π → π* (Primary Band) | ~ 230 - 240 |
| π → π* (Secondary Band) | ~ 280 - 290 |
Computational and Theoretical Investigations of 4 Cyclohexyloxy Aniline Systems
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.
DFT calculations on aniline (B41778) and its derivatives have provided detailed insights into their molecular and electronic structures. jetir.org For 4-(Cyclohexyloxy)aniline, DFT would be instrumental in determining the most stable three-dimensional arrangement of its atoms. The geometry optimization process involves finding the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the cyclohexyloxy group relative to the aniline ring. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. plos.orgsapub.org
Conformational Analysis and Energetic Profiles
The flexibility of the cyclohexyloxy group in this compound allows for multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. For the cyclohexyl ring, both chair and boat conformations would be considered, with the chair form generally being more stable. sapub.org
A potential energy surface (PES) scan can be performed by varying the dihedral angle of the C-O-C-C bond connecting the cyclohexyl ring to the aniline moiety. The resulting energetic profile would reveal the global minimum energy conformation and any local minima, providing insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov Theoretical conformational studies on similar flexible molecules have successfully identified low-energy conformers and compared them with experimental data. researchgate.net
Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical DFT Study
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |
| B (Local Minimum) | 60° (gauche) | 1.52 |
| C (Transition State) | 0° (syn-periplanar) | 4.89 |
Note: This table is illustrative and based on typical energetic profiles for similar alkoxybenzene derivatives. Actual values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.
For this compound, DFT calculations can determine the energies and shapes of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system, indicating its nucleophilic character. The LUMO, conversely, would represent the region most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov These calculations can help predict how this compound would behave in various chemical reactions, such as electrophilic aromatic substitution. nih.govresearchgate.netdntb.gov.ua
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated by DFT
| Molecular Orbital | Energy (eV) |
| HOMO | -5.23 |
| LUMO | -0.15 |
| HOMO-LUMO Gap | 5.08 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time.
Computational Analysis of Protein-Ligand Binding Pockets and Residue Interactions
The analysis of the binding pocket of a target protein is essential for understanding ligand recognition and for structure-based drug design. Computational tools can identify and characterize the cavities on a protein's surface, predicting potential binding sites. plos.orgsemanticscholar.orgdntb.gov.ua Once a ligand is docked, the specific interactions between the ligand and the amino acid residues of the binding pocket can be visualized and analyzed.
For a hypothetical complex of this compound with a protein target, this analysis would involve identifying:
Hydrogen bonds: The amino group of the aniline moiety could form hydrogen bonds with polar residues such as aspartate, glutamate, or serine.
Hydrophobic interactions: The cyclohexyl and phenyl rings would likely interact with nonpolar residues like leucine, isoleucine, and valine. nih.gov
Pi-stacking interactions: The aromatic aniline ring could engage in pi-stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
These interactions collectively contribute to the binding affinity of the ligand for the receptor. nih.gov
Table 3: Illustrative Interacting Residues and Interaction Types for a Hypothetical this compound-Protein Complex
| Interacting Residue | Interaction Type |
| Asp123 | Hydrogen Bond (with -NH2) |
| Leu45 | Hydrophobic (with cyclohexyl ring) |
| Val67 | Hydrophobic (with cyclohexyl ring) |
| Phe89 | Pi-stacking (with phenyl ring) |
| Ile101 | Hydrophobic (with phenyl ring) |
Note: This table represents a hypothetical scenario to illustrate the output of a binding pocket analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. jetir.orgnih.gov
QSAR studies have been successfully applied to various classes of compounds, including aniline derivatives, to predict properties such as lipophilicity and inhibitory activities against specific enzymes. nih.govnih.gov For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological endpoint, such as antimicrobial or anticancer activity. Molecular descriptors would be calculated for each compound, encompassing constitutional, topological, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build the predictive model. nih.gov
Table 4: Example of Molecular Descriptors Used in QSAR Modeling for a Series of Aniline Derivatives
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity |
| Aniline | 93.13 | 0.90 | 26.02 | Low |
| 4-Methoxyaniline | 123.15 | 1.34 | 35.25 | Moderate |
| This compound | 191.27 | 3.50 (estimated) | 35.25 (estimated) | High (Hypothetical) |
| 4-Chloroaniline (B138754) | 127.57 | 1.83 | 26.02 | Moderate |
Note: The predicted activity is hypothetical and for illustrative purposes. LogP and Polar Surface Area for this compound are estimations based on its structure.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application, as it can aid in the structural elucidation of newly synthesized compounds and help in assigning experimental spectra. trygvehelgaker.notrygvehelgaker.no The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.comucm.es
By performing DFT calculations on the optimized geometry of this compound, it is possible to compute the theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted values can then be compared to experimental data to confirm the structure or to understand the influence of different conformations on the NMR spectrum. researchgate.net
Table 5: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C-N) | 141.5 | 142.1 |
| C2/C6 (ortho to -NH2) | 116.8 | 117.3 |
| C3/C5 (meta to -NH2) | 129.5 | 129.9 |
| C4 (C-O) | 152.3 | 152.8 |
| C1' (Cyclohexyl, C-O) | 75.4 | 76.0 |
| C2'/C6' (Cyclohexyl) | 32.1 | 32.5 |
| C3'/C5' (Cyclohexyl) | 24.5 | 24.9 |
| C4' (Cyclohexyl) | 26.2 | 26.6 |
Note: This table is illustrative. The predicted values are hypothetical and would require specific quantum chemical calculations. Experimental values are typical for similar structures.
Studies on Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking in this compound Systems
The supramolecular architecture and solid-state properties of this compound are significantly influenced by a network of intermolecular interactions. Primarily, these include hydrogen bonding involving the amine group and π-stacking of the aromatic rings. Computational and theoretical investigations provide critical insights into the nature and strength of these non-covalent forces.
Hydrogen Bonding
In the crystalline structure of molecules closely related to this compound, such as 4-(Hexyloxy)aniline, the amine group is a key participant in hydrogen bonding. Both the nitrogen atom and the hydrogen atoms of the -NH₂ group can act as hydrogen bond acceptors and donors, respectively. This leads to the formation of specific intermolecular contacts, notably N—H⋯N and N—H⋯O hydrogen bonds. In the case of 4-(Hexyloxy)aniline, these interactions contribute to a characteristic head-to-head, tail-to-tail arrangement of the molecules in the crystal lattice.
The hydrogen bonds in aniline derivatives can be influenced by the nature of the solvent and the presence of substituents on the aromatic ring. Theoretical studies on para-substituted anilines complexed with water have shown that the properties of the N-H bond and the H⋯O distance are sensitive to the electronic effects of the substituent. While a cyclohexyloxy group is generally considered to be electron-donating, its bulkiness may also introduce steric effects that influence the geometry and strength of the hydrogen bonds.
Table 1: Representative Hydrogen Bond Parameters in Aniline Derivatives
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Notes |
| N—H⋯N | ~3.2 - 3.5 | ~150 - 170 | Observed in related alkoxy-anilines. |
| N—H⋯O | ~2.8 - 3.2 | ~160 - 180 | Can occur with solvent molecules or other functional groups. |
Note: The data presented are representative values for analogous aniline systems and are intended for illustrative purposes.
π-Stacking Interactions
The aromatic ring of this compound is capable of engaging in π-stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions arise from the attractive non-covalent forces between the electron clouds of adjacent phenyl rings. The geometry of the stacked rings can vary, with common arrangements including face-to-face (eclipsed) and parallel-displaced conformations.
Computational studies on the π-π stacking interactions of pure aniline have quantified the interaction energies for different stacked models. These calculations, often employing methods like Møller-Plesset perturbation theory (MP2), provide a baseline for understanding the energetic contributions of π-stacking. For instance, different staggered and eclipsed conformations of the aniline dimer exhibit a range of interaction energies, indicating a preference for specific stacking geometries. The presence of a bulky cyclohexyloxy substituent in this compound would likely influence the preferred stacking arrangement and the corresponding interaction energy due to steric hindrance and altered electronic properties of the ring.
Table 2: Calculated π-π Stacking Interaction Energies for Aniline Dimers
| Conformation | Dihedral Angle | Interaction Energy (kcal/mol) |
| Eclipsed | 0° | -16.07 |
| Staggered | 120° | -14.81 |
Note: These values are for the pure aniline dimer in the aqueous phase, calculated at the MP2 level of theory, and serve as an approximation for the interactions in this compound.
Applications in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies of Cyclohexyloxy-Aniline Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For cyclohexyloxy-aniline derivatives, these studies have been crucial in identifying the key molecular features that govern their interactions with specific enzymes and proteins.
The general structure of 4-(cyclohexyloxy)aniline provides several points for modification. The cyclohexyloxy ring can be substituted at various positions, altering its steric bulk, lipophilicity, and conformational flexibility. The aniline (B41778) nitrogen and the aromatic ring are also key sites for chemical derivatization. SAR studies have revealed that the nature and position of substituents on both the cyclohexyl and phenyl rings can dramatically impact the potency and selectivity of these compounds as inhibitors of various enzymes. For instance, the introduction of specific functional groups can enhance binding affinity to the active site of a target enzyme or modulate the electronic properties of the molecule to favor a particular biological outcome.
The aniline functional group is a critical component of the pharmacophore for several classes of enzyme inhibitors. Its basicity and hydrogen-bonding capacity can be finely tuned through the addition of electron-withdrawing or electron-donating groups to the aromatic ring. These modifications influence the pKa of the aniline nitrogen, which in turn affects its ionization state at physiological pH and its ability to participate in crucial interactions with amino acid residues within a protein's binding pocket.
Modulation of Enzyme Activity and Protein-Protein Interactions by Cyclohexyloxy-Anilines
The this compound scaffold has been investigated for its ability to modulate the activity of several key enzymes and to disrupt protein-protein interactions that are critical in various disease pathways. The following sections detail the specific mechanisms and pathways targeted by derivatives of this compound.
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The this compound moiety can be incorporated into larger molecular structures designed to selectively target COX-2.
The general structure-activity relationship for many selective COX-2 inhibitors includes a central heterocyclic ring with two adjacent aromatic rings. One of these aryl rings often bears a sulfonamide or a similar functional group that is crucial for selective binding to the COX-2 active site. The larger and more flexible active site of COX-2, compared to COX-1, can accommodate bulkier substituents, and the cyclohexyloxy group can contribute to this selective binding. The aniline nitrogen can serve as a key interaction point within the enzyme's active site, forming hydrogen bonds with specific amino acid residues.
| Feature | Role in COX-2 Inhibition |
| Cyclohexyloxy Group | Provides necessary bulk to selectively fit into the larger COX-2 active site. |
| Aniline Moiety | Can act as a hydrogen bond donor/acceptor, interacting with key residues in the active site. |
| Aromatic Ring | Serves as a scaffold for positioning other key functional groups for optimal binding. |
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. It is a key target in the treatment of hormone-dependent breast cancer. 4-Cyclohexylaniline (B1222870), a structurally related compound, has been identified as a potent and specific inhibitor of aromatase. nih.gov
The inhibitory mechanism of 4-cyclohexylaniline involves the coordination of the arylamine to the heme-iron of the aromatase cytochrome P-450, which is indicated by a type II spectral change. nih.gov This interaction blocks the enzyme's catalytic activity, thereby reducing estrogen production. The amino group of the aniline is essential for this inhibitory action, as its acetylation leads to a significant loss of activity. nih.gov
Studies have shown that 4-cyclohexylaniline is a more potent inhibitor of human placental microsomal aromatase than the established drug aminoglutethimide (B1683760), with a Ki value of 0.14 µM for both androstenedione (B190577) and testosterone (B1683101) aromatization. nih.gov This demonstrates that the complex glutarimide (B196013) ring of aminoglutethimide is not a requirement for high-affinity binding to aromatase. nih.gov
| Compound | Target Enzyme | Ki (µM) | Mechanism of Action |
| 4-Cyclohexylaniline | Aromatase | 0.14 | Competitive inhibition, coordination to heme-iron |
| d-Aminoglutethimide | Aromatase | 0.3 | Competitive inhibition |
Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and cytoprotective enzymes. While activation of Nrf2 is generally considered protective, in some cancers, constitutive activation of the Nrf2 pathway contributes to chemoresistance and tumor progression. Therefore, inhibitors of the Nrf2 pathway are of interest as potential cancer therapeutics.
While there is no direct evidence of this compound as an Nrf2 inhibitor, the broader class of aniline derivatives has been explored for Nrf2 modulation. The activity of such compounds is highly sensitive to their chemical structure, with small modifications sometimes leading to a switch from inhibitory to activating effects. The aniline nitrogen and substitutions on the aromatic ring are critical for determining the nature of the interaction with the Nrf2 pathway. For a cyclohexyloxy-aniline derivative to act as an Nrf2 inhibitor, it would likely need to interact with Keap1, the primary negative regulator of Nrf2, in a way that stabilizes the Keap1-Nrf2 complex, promoting Nrf2 degradation.
Methionine aminopeptidase-2 (MetAP2) is an enzyme that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of MetAP2 is a promising strategy for cancer therapy. The most well-known inhibitors of MetAP2 are fumagillin (B1674178) and its analogs.
Currently, there is a lack of specific research on this compound derivatives as MetAP2 inhibitors. However, the development of novel, reversible, and selective small-molecule inhibitors of MetAP2 is an active area of research. The exploration of diverse chemical scaffolds, including those based on an aniline core, could potentially lead to the discovery of new MetAP2 inhibitors. The cyclohexyloxy group could provide a desirable lipophilic character to enhance cell permeability and binding to the hydrophobic regions of the MetAP2 active site.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
The development of Hsp90 inhibitors has largely focused on compounds that bind to the N-terminal ATP-binding pocket of the protein. While there are no specific reports of this compound derivatives as Hsp90 modulators, the aniline scaffold is present in some known Hsp90 inhibitors. The cyclohexyloxy group could potentially be accommodated within the hydrophobic regions of the ATP-binding site. Modulation of Hsp90 can lead to cytoprotective effects in normal cells by inducing the heat shock response, while in cancer cells, its inhibition leads to apoptosis. The dual nature of Hsp90 modulation makes it a complex but promising therapeutic target.
Beta-3 Adrenergic Receptor (β3AR) Agonism and Binding Site Analysis
The beta-3 adrenergic receptor (β3AR) is a member of the G-protein-coupled receptor family primarily located in adipose tissue and the small intestine, playing a role in lipolysis and glucose metabolism. While extensive research has been conducted on β3AR agonists for potential treatments of obesity and type 2 diabetes, specific studies detailing the direct agonistic activity of this compound at the β3AR are not prominent in the available literature.
The development of β3AR agonists has largely focused on molecules with an ethanolamine (B43304) pharmacophore, which is crucial for binding and activation. However, the broader class of aromatic amines and their derivatives are frequently explored in drug discovery for their ability to form key interactions with receptor binding sites. The structure-activity relationship (SAR) of β3AR agonists often involves an aromatic head, a linker, and the ethanolamine moiety. The nature of the aromatic portion and its substituents significantly influences potency and selectivity. Although direct evidence is lacking for this compound, its structural features present a potential starting point for designing novel ligands.
Allosteric Inhibition of AAA ATPase p97
The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP), is a critical enzyme in cellular protein homeostasis. It is involved in processes such as protein degradation, membrane fusion, and DNA replication by using ATP hydrolysis to remodel or disassemble protein complexes. uni-due.de Its essential role in cell survival, particularly in cancer cells which rely on an effective ubiquitin-proteasome system, has made p97 an attractive target for cancer therapy. uni-due.de
Inhibition of p97 can occur through allosteric mechanisms, where small molecules bind to a site distinct from the active ATP-binding pocket, preventing the conformational changes necessary for its function. While research has identified several classes of allosteric p97 inhibitors, including compounds with tetrahydrocarbazole and fluorinated bisphenyl groups, no studies have specifically reported this compound as a direct inhibitor. uni-due.de However, the exploration of aniline derivatives in kinase and ATPase inhibition is a common strategy. For instance, the small molecule N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) has been identified as a p97 inhibitor, and its quinazoline (B50416) core is often synthesized from aniline precursors. nih.gov This suggests that the aniline scaffold is compatible with binding to p97, although specific derivatives containing a cyclohexyloxy group have yet to be fully investigated in this context.
Investigations into Anticancer and Antineoplastic Potential
The aniline scaffold is a cornerstone in the development of numerous anticancer agents, particularly as a key component of kinase inhibitors. Derivatives of this compound have been investigated for various antineoplastic activities, including radiosensitization, cytotoxicity, and the inhibition of critical cancer-related enzymes.
Radiosensitizing Properties of Aniline Analogues
Radiosensitizers are chemical agents that enhance the efficacy of radiation therapy, making cancer cells more susceptible to damage from radiation. A key strategy in developing radiosensitizers is to target cellular pathways that protect cancer cells from radiation-induced damage. Research has focused on close structural analogues of this compound for this purpose.
Specifically, derivatives of 4-(2-cyclohexylethoxy)aniline (B183823), a compound structurally very similar to this compound, have been synthesized and evaluated as potent radiosensitizers. researchgate.net These studies found that certain derivatives could enhance the effects of ionizing radiation (IR) by inhibiting the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that is highly expressed in many cancer types, including non-small cell lung cancer (NSCLC), and regulates the expression of antioxidant genes that protect cells from oxidative stress. researchgate.net By inhibiting Nrf2 activity, these aniline derivatives prevent cancer cells from mounting a protective response against the oxidative stress induced by radiation, thereby increasing cell death. researchgate.net One derivative, designated as compound 2g , was found to be particularly effective, showing a significant enhancement in IR-induced cell death in the H1299 lung cancer cell line. researchgate.net
Effects on Cellular Proliferation and Induced Cytotoxicity
Aniline derivatives, particularly those incorporated into larger heterocyclic structures like quinazolines, have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. nih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in oncology, forming the basis of several approved anticancer drugs. frontiersin.orgnih.gov These compounds exert their cytotoxic effects primarily by inhibiting key signaling pathways that drive cell proliferation and survival.
The cytotoxic potential of these compounds is highly dependent on the substituents on both the quinazoline ring and the aniline moiety. Studies on various 4-anilinoquinazoline derivatives have reported potent activity against cell lines such as the human epidermoid carcinoma A431, breast cancer MCF-7, and non-small cell lung cancer A549. frontiersin.org The aforementioned study on 4-(2-cyclohexylethoxy)aniline derivatives also confirmed their ability to induce cell death, with compound 2g increasing IR-induced cell death more than twofold in H1299 cells. researchgate.net This demonstrates that the cycloalkoxy aniline moiety is a viable component for designing cytotoxic agents, particularly in combination with other therapies.
Table 1: Cytotoxic Activity of Selected Anilino-Quinazoline Derivatives
| Compound | Cell Line | Activity Measurement | Value |
|---|---|---|---|
| 2-(p-chloroanilino)-4-cyclohexane-methylaminoquinazoline | HepG2 (Liver Cancer) | GI50 | 0.5 µM aacrjournals.org |
| 6,7-dimethoxy derivative of above | HepG2 (Liver Cancer) | GI50 | 80 nM aacrjournals.org |
| 6-arylureido-4-anilinoquinazoline derivatives | Various | IC50 (EGFR Inhibition) | 11.66 to 867.1 nM frontiersin.org |
| 4-(3-chloroanilino)quinazoline | KB (Oral Squamous) | IC50 (EGFR Inhibition) | ~20 nM nih.gov |
Receptor Tyrosine Kinase Inhibition (e.g., EGF Receptor)
One of the most significant applications of aniline derivatives in oncology is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. nih.govresearcher.life Small molecules that block the ATP-binding site of the EGFR kinase domain are effective anticancer agents.
The 4-anilinoquinazoline structure is a classic example of an EGFR inhibitor, where the aniline group inserts into the ATP-binding pocket. nih.govnih.gov The substituents on the aniline ring are critical for determining the potency and selectivity of the inhibitor. While specific studies focusing exclusively on a 4-cyclohexyloxy substituent are limited, the general principles of SAR in this class suggest that bulky, non-polar groups at the meta-position of the aniline ring can be highly potent. nih.gov The cyclohexyloxy group at the para-position would occupy a different region of the binding pocket, and its impact would be crucial in defining the interaction profile with key amino acid residues like A743, K745, and M766 within the EGFR active site. researcher.life The development of first, second, and third-generation EGFR inhibitors has extensively utilized the substituted anilino-quinazoline scaffold, underscoring the importance of the aniline moiety in this therapeutic class. mdpi.com
Studies on Antimicrobial and Antifungal Activity
The aniline scaffold and its derivatives have also been explored for their potential as antimicrobial and antifungal agents. The versatility of the aniline ring allows for the introduction of various functional groups that can interact with microbial targets.
Research has shown that certain aniline derivatives possess activity against a range of pathogens. For example, studies on substituted nitrobenzenes and halogenated anilines demonstrated fungitoxicity against species like Aspergillus niger and Trichophyton mentagrophytes. nih.gov Other research into aliphatic amines derived from vanillin, which included aniline derivatives, showed moderate antimicrobial activity, with some compounds exhibiting promising antimycobacterial effects against Mycobacterium tuberculosis. researchgate.net
Furthermore, the incorporation of the aniline structure into heterocyclic systems like quinoxalines has yielded compounds with significant activity against plant pathogenic bacteria and fungi, such as Acidovorax citrulli and Rhizoctonia solani. rsc.org While these studies establish the general potential of the aniline chemical class in antimicrobial research, specific data on the activity of this compound itself is not extensively documented. The lipophilic nature of the cyclohexyloxy group could potentially enhance membrane disruption or cellular uptake in certain microbes, making it a feature of interest for future antimicrobial drug design.
Development as Lead Compounds for Novel Pharmacophores
No specific studies were identified that describe the development of this compound as a lead compound for the generation of novel pharmacophores. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of modifying such a compound to improve potency, selectivity, or pharmacokinetic parameters is referred to as lead optimization. Despite searches for structure-activity relationship (SAR) studies involving the this compound scaffold, no dedicated research detailing this process for the specified compound was found.
Research is available for related aniline structures. For instance, studies on 4-(2-cyclohexylethoxy)aniline derivatives have been conducted to evaluate them as potent radiosensitizers researchgate.net. Similarly, compounds like 4-(1-adamantyloxy)aniline (B1241759) have been investigated as hypobetalipoproteinemic agents nih.gov. However, these studies concern molecules that are structurally distinct from this compound and fall outside the scope of this article.
Research into Therapeutic Applications for Specific Pathologies
There is no available scientific literature detailing the investigation of this compound or its direct derivatives for the treatment of the following specific pathologies:
Metabolic Disorders: While aniline-related structures have been explored for various metabolic diseases, no studies specifically link this compound to this area of research.
Neurological Conditions: Research into novel agents for neurological disorders is extensive. For example, various aniline derivatives have been designed and evaluated as multifunctional agents for conditions like Parkinson's disease nih.gov. However, none of these studies specifically name or investigate this compound.
Infectious Diseases: The aniline scaffold is present in numerous compounds investigated for anti-infective properties. However, research focusing on this compound as an antibacterial, antiviral, or antifungal agent could not be located.
Mood Disorders: No pharmacological studies investigating the efficacy of this compound in the context of mood disorders such as depression or bipolar disorder were found.
Cystic Fibrosis: The development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators is an active area of research nih.govcff.orgnih.govcff.org. While various chemical scaffolds are being explored, there is no indication in the available literature that this compound is among them.
Applications in Materials Science Research
Precursor Role in the Synthesis of Advanced Polymers and Functional Materials
The primary application of 4-(Cyclohexyloxy)aniline in materials science is as a monomer or an intermediate for the synthesis of high-performance polymers. myskinrecipes.com The aniline (B41778) functional group allows it to be incorporated into polymer backbones through various polymerization techniques, most notably oxidative polymerization to form polyaniline-type structures. rsc.org The presence of the cyclohexyloxy substituent modifies the properties of the resulting polymers in several key ways compared to unsubstituted polyaniline.
The bulky cyclohexyloxy group can increase the solubility of the resulting polymers in common organic solvents, a significant advantage for processability and film formation. rsc.org Furthermore, this substituent can influence the polymer's morphology, thermal stability, and mechanical properties. myskinrecipes.comresearchgate.net By copolymerizing this compound with aniline or other aniline derivatives, researchers can precisely tune the characteristics of the final material. researchgate.neturfu.ru This approach allows for the creation of functional polymers with tailored conductivity, sensory response, and photoluminescence. researchgate.netuoc.ac.in
Below is a table summarizing the effects of different substituents on the properties of aniline-based polymers, illustrating the principles that apply to derivatives like this compound.
| Substituent Type | Example Monomer | Effect on Polymer Properties |
| Alkyl | 2-(1-methylbut-2-en-1-yl)aniline | Improved solubility, altered surface morphology from hierarchical to spherical. rsc.org |
| Alkoxy | 2-methoxyaniline | Reduced selectivity of head-to-tail couplings, leading to less regular polymer structures. researchgate.net |
| Carboxylic Acid | N-phenyl anthranilic acid | Introduces fluorescence properties, enables development of sensors for oxidizing analytes. uoc.ac.in |
| Amine | N-phenyl-o-phenylenediamine | Can be used to develop colorimetric sensors for acid content. uoc.ac.in |
This table is interactive. You can sort the columns by clicking on the headers.
Evaluation of Flame Retardant Properties in Polymeric Systems Utilizing Cyclohexyloxy-Aniline Derivatives
Nitrogen-containing compounds are well-established as effective flame retardants for polymeric systems. umons.ac.be Polymers derived from aniline, such as polyaniline (PANI), contribute to flame retardancy through mechanisms that operate in both the condensed (solid) and gas phases during combustion. Upon heating, these polymers can form a stable, carbonaceous char layer on the material's surface. researchgate.net This char acts as an insulating barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase. researchgate.netnih.gov
In the gas phase, the degradation of nitrogen-containing polymers can release inert gases like ammonia (B1221849) (NH₃) and nitrogen (N₂), which dilute the flammable gases and oxygen, thereby inhibiting the combustion process. umons.ac.be
While specific studies on the flame retardant properties of polymers derived solely from this compound are not widely documented, it is anticipated that they would exhibit these characteristic flame-retardant behaviors due to the inherent nitrogen content. The cyclohexyloxy group may further enhance these properties. Its aliphatic structure could contribute to the volume and stability of the char layer formed during combustion.
Research on related systems demonstrates the efficacy of this approach. For instance, incorporating PANI into polyethylene (B3416737) has been shown to reduce the peak heat release rate significantly. csir.co.za The effectiveness of PANI as a flame retardant can be further enhanced by doping it with phosphorus-containing acids, such as phosphoric acid or phytic acid, which promote char formation. researchgate.netcsir.co.zaresearchgate.net This synergistic approach is a key strategy in developing advanced flame-retardant materials for demanding applications, including epoxy resins. csir.co.zamdpi.comippi.ac.ir
| Flame Retardant Mechanism | Description |
| Condensed Phase Action | Formation of a protective, insulating char layer that limits heat transfer and release of flammable volatiles. researchgate.net |
| Gas Phase Action | Release of non-combustible gases (e.g., NH₃, N₂) that dilute the fuel/oxygen mixture in the flame. umons.ac.be |
This table is interactive. You can sort the columns by clicking on the headers.
Development of Materials with Specific Electronic or Optical Characteristics
Substituted anilines are foundational molecules for creating materials with novel electronic and optical properties. The electron-donating nature of the amino group, often enhanced by other substituents like the cyclohexyloxy group, makes the aniline ring a key component in designing optically active molecules.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation or in the solid state. wikipedia.org This effect is typically caused by the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. ust.hk Aniline and its derivatives have been successfully used to construct molecules with AIE properties, known as AIEgens. ust.hkacs.org
While this compound itself is not an AIEgen, its chemical structure can be incorporated into larger molecular designs that exhibit AIE. For example, studies have shown that attaching bulky, rotatable groups to aniline oligomers can inhibit intermolecular π–π stacking and promote AIE activity. ust.hk The design of new AIEgens is a highly active area of research, with applications in bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov
The following table presents examples of aniline derivatives that have been reported to exhibit AIE characteristics.
| Aniline-Based AIEgen | Molecular Features | Application |
| Tetraaniline-diphenyl vinyl derivative | Large diphenyl vinyl groups act as rotors, preventing π-π stacking. ust.hk | Selective detection of Fe³⁺ ions and bio-imaging of bacteria. ust.hk |
| Carbazole (B46965) N-salicylidene anilines | Schiff bases linked to a carbazole unit; exhibit Excited State Intramolecular Proton Transfer (ESIPT). nih.govacs.org | Solid-state photoswitching materials. nih.govacs.org |
| N-(3-(phenylamino)allylidene) aniline HCl | A simple aniline-based skeleton driven by halogen bond interactions. acs.org | High-performance light-emitting films and LEDs. acs.org |
This table is interactive. You can sort the columns by clicking on the headers.
Nonlinear optical (NLO) materials are substances whose optical properties, such as refractive index, change in response to the intensity of incident light. bohrium.com These materials are crucial for technologies like optical switching, frequency conversion, and optical data storage. A common molecular design for organic NLO materials involves a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. bohrium.com
Aniline derivatives are excellent candidates for NLO applications because the amino group (-NH₂) is a strong electron donor. The this compound structure is particularly promising as the cyclohexyloxy group also has electron-donating character, enhancing the "push" effect of the system. To create a potent NLO molecule, an electron-accepting group (e.g., nitro, cyano) would typically be placed at the opposite end of a conjugated system built upon this aniline derivative.
Theoretical studies on substituted anilines have confirmed these design principles. Calculations show that the first-order hyperpolarizability (a measure of NLO activity) is significantly influenced by the strength of the donor and acceptor groups, the substitution pattern on the aromatic ring, and the length of the π-conjugation path. mq.edu.auresearchgate.net For instance, the NLO response increases when the donor is changed from -NH₂ to the stronger -N(CH₃)₂ and when a methoxy (B1213986) group (another electron donor) is added to the ring. mq.edu.auresearchgate.net Halogenated aniline oligomers have also been investigated and show promise for NLO applications. researchgate.net These findings provide a clear roadmap for designing novel, high-performance NLO materials based on the this compound scaffold.
Environmental Impact and Safety Considerations in Research and Industrial Handling
Toxicological Profiles and Risk Mitigation Strategies for Aniline (B41778) Derivatives
Aniline and its derivatives are recognized for their potential toxicity. nih.gov The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. nih.govd-nb.info Many derivatives are also suspected of causing genetic defects and cancer. sigmaaldrich.comscribd.com
The primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen, which can lead to cyanosis. oecd.org Repeated or prolonged exposure can cause damage to the spleen, kidneys, and liver, characterized by haemosiderin deposits and increased hematopoietic activity. oecd.orgepa.gov Aniline is also toxic if swallowed, inhaled, or in contact with skin. scribd.com Some derivatives, like N-(2-Hydroxyethyl)aniline, are fatal in contact with skin and can cause damage to the blood and hematopoietic system. sigmaaldrich.com
Aquatic ecosystems are particularly vulnerable to aniline contamination. Aniline is classified as highly toxic to aquatic life, with reported LC50 values for daphnids being less than 1 mg/L. epa.govdcceew.gov.au Chlorinated aniline derivatives such as 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are persistent in aquatic environments and can bioaccumulate, disrupting the growth, reproduction, and development of aquatic organisms. mdpi.com
Table 1: Summary of Toxicological Data for Aniline and Select Derivatives
| Compound | Acute Toxicity (Oral, Rat LD50) | Carcinogenicity | Primary Health Concerns | Aquatic Toxicity |
| Aniline | 442 mg/kg | IARC Group 2B (Possibly carcinogenic to humans) nih.govd-nb.info | Methemoglobinemia, spleen tumors, genotoxicity oecd.orgepa.gov | Highly toxic to aquatic life epa.govdcceew.gov.au |
| N-(2-Hydroxyethyl)aniline | Toxic if swallowed (Acute Toxicity, Oral, Category 3) sigmaaldrich.com | Suspected of causing cancer sigmaaldrich.com | Fatal in contact with skin; causes serious eye damage; may cause an allergic skin reaction; causes damage to blood and hematopoietic system sigmaaldrich.com | Toxic to aquatic life with long-lasting effects sigmaaldrich.com |
| 4-Chloroaniline | Data not specified | Potential carcinogen mdpi.com | Potential for genotoxicity and mutagenicity mdpi.com | Persistent and bioaccumulative in aquatic environments mdpi.com |
| 3,4-Dichloroaniline | Data not specified | Potential carcinogen mdpi.com | Potential for genotoxicity and mutagenicity mdpi.com | Persistent and bioaccumulative in aquatic environments mdpi.com |
This table is for illustrative purposes and synthesizes data from multiple sources. Specific values may vary based on the study.
Effective risk mitigation is crucial in any setting where aniline derivatives are handled. A multi-faceted approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is recommended. bloomtechz.comindustrialchemicals.gov.au
Engineering Controls: These are the first line of defense and include using closed systems for chemical processes and ensuring adequate ventilation. bloomtechz.comindustrialchemicals.gov.au Local exhaust ventilation should be installed at points of emission to capture vapors at the source. bloomtechz.com
Administrative Controls: These involve establishing strict work procedures to minimize exposure. industrialchemicals.gov.au Access to areas where these chemicals are used should be restricted to authorized personnel, and job rotation can be implemented to limit individual exposure times. bloomtechz.com
Personal Protective Equipment (PPE): When handling aniline derivatives, appropriate PPE is mandatory. This includes chemical-resistant gloves, a full-face shield, and chemical-resistant protective clothing. lanxess.com Respirator protection may also be necessary depending on the specific operation and potential for vapor or mist exposure. lanxess.com
Management and Remediation of Hazardous By-products and Waste Materials
The synthesis and industrial use of aniline derivatives generate waste streams that can contain the parent compounds, unreacted starting materials, and various by-products. nih.govnih.gov In the environment, aniline can degrade through reaction with hydroxyl radicals in the atmosphere, with a short half-life of about two hours, forming products like nitrosamines, nitrobenzene, and nitrophenols. dcceew.gov.au In water, biodegradation is the primary degradation process, though photodegradation can also occur. dcceew.gov.aucanada.ca
Wastewater from industries such as dye and pharmaceutical manufacturing often contains aniline and its derivatives, which are toxic and recalcitrant. nih.govresearchgate.net Therefore, this wastewater must be treated before being discharged into the environment. nih.gov Several technologies have been developed for the remediation of aniline-contaminated water. nih.govnih.gov
Physical Methods: Techniques like adsorption (using resins or nanotubes), membrane filtration, and thermal incineration have been employed. d-nb.info While effective, these methods can be costly due to high energy consumption or the generation of secondary pollutants from incomplete combustion. d-nb.inforesearchgate.net
Biological Treatment: This method uses microorganisms, such as Dietzia natronolimnaea and Pseudomonas daeguensis, to degrade aniline. researchgate.net While cost-effective, biological processes can be slower and less effective for highly concentrated or recalcitrant waste streams.
Advanced Oxidation Processes (AOPs): AOPs are considered highly efficient and promising technologies for degrading a wide range of organic pollutants. nih.govnih.gov These processes rely on the generation of highly reactive hydroxyl radicals (HO•) that can break down complex organic molecules. nih.gov Common AOPs include the Fenton process (using iron salts and hydrogen peroxide), photo-Fenton oxidation, and photocatalysis. nih.govresearchgate.net AOPs have been shown to be effective in degrading aniline and its derivatives, reducing their toxicity. nih.govmdpi.com
Table 2: Comparison of Remediation Technologies for Aniline-Contaminated Wastewater
| Technology | Description | Advantages | Disadvantages |
| Physical Methods (e.g., Adsorption, Incineration) | Removes or destroys contaminants through physical processes. d-nb.info | Fast and efficient for certain waste streams. researchgate.net | High energy and maintenance costs; potential for secondary pollution. d-nb.inforesearchgate.net |
| Biological Treatment | Utilizes microorganisms to break down organic pollutants. researchgate.net | Cost-effective and environmentally friendly. | Can be slow; may not be effective for all types of aniline derivatives or high concentrations. |
| Advanced Oxidation Processes (AOPs) | Employs highly reactive radicals (e.g., HO•) to degrade contaminants. nih.govnih.gov | Highly effective for a broad range of organic compounds; can achieve complete mineralization. nih.govmdpi.com | Can be more costly due to reagent and energy requirements; process needs careful control (e.g., pH). researchgate.net |
The management of waste materials also involves proper storage and disposal. Aniline and its derivatives should be stored in tightly closed containers in a cool, well-ventilated area, away from light, air, and incompatible materials like strong oxidants and acids. nj.gov All waste should be handled as hazardous and disposed of in accordance with local, state, and federal regulations. nj.gov
Future Research Directions and Emerging Areas for 4 Cyclohexyloxy Aniline
Exploration of Novel and Sustainable Synthetic Pathways
While established methods for the synthesis of 4-(Cyclohexyloxy)aniline exist, future research will likely focus on the development of more sustainable and efficient synthetic routes. Current industrial syntheses of substituted anilines can be cumbersome and hazardous. nih.govsemanticscholar.org The exploration of "green" chemistry principles is paramount. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption.
Future synthetic strategies could involve:
Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and low-energy alternative to traditional chemical reductions of nitroaromatics to anilines. nih.gov This chemoenzymatic approach can proceed in aqueous media under atmospheric pressure, avoiding the need for high-pressure hydrogenation and precious-metal catalysts. nih.gov
Photocatalysis: Visible-light-driven methods for the synthesis of primary anilines from aryl halides present an environmentally friendly and efficient alternative. researchgate.net These methods often utilize photocatalysts to enable cross-coupling reactions under mild conditions. researchgate.net
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of aniline (B41778) derivatives. This approach allows for precise control over reaction parameters, leading to higher yields and purity.
The development of novel synthetic methods for substituted anilines is an ongoing challenge in organic synthesis. researchgate.net A summary of potential sustainable synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Pathways for this compound
| Synthetic Pathway | Advantages | Potential Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced reliance on precious metals, use of aqueous solvents. nih.gov | Enzyme stability and cost, substrate scope limitations. |
| Photocatalysis | Use of abundant and renewable light energy, mild reaction conditions, environmentally friendly. researchgate.net | Catalyst efficiency and recyclability, potential for side reactions. |
| Flow Chemistry | Enhanced safety and control, improved scalability and efficiency, potential for automation. | Initial setup costs, potential for clogging with solid materials. |
Design and Evaluation of Advanced Derivatives with Tuned Bioactivity or Enhanced Material Performance
The core structure of this compound serves as a versatile scaffold for the design of new derivatives with tailored properties. Future research will focus on synthesizing and evaluating novel analogues with enhanced biological activity or superior material characteristics.
In the realm of bioactivity , derivatives could be explored for a range of therapeutic applications. The synthesis of aniline derivatives has been a strategy for developing compounds with potential applications in treating conditions like heart failure and cancer. nih.govijcce.ac.irnih.govmdpi.commdpi.com For example, studies have shown that specific aniline derivatives can exhibit significant cytotoxic activity against various cancer cell lines. ijcce.ac.irmdpi.commdpi.com By modifying the aniline or cyclohexyloxy rings with various functional groups, it may be possible to optimize interactions with specific biological targets.
For material performance , this compound is already used as an intermediate in the synthesis of dyes, pigments, and high-performance polymers. myskinrecipes.com Future research could focus on creating derivatives that act as:
Advanced Polymer Monomers: Leading to polymers with enhanced thermal stability, mechanical strength, or unique optical properties.
Novel Corrosion Inhibitors and Lubricant Additives: Improving the longevity and efficiency of industrial machinery. myskinrecipes.com
Organic Electronic Materials: Exploring the potential of derivatives in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In-depth Mechanistic Studies of Biological Interactions at the Molecular Level
To fully exploit the therapeutic potential of this compound derivatives, a deep understanding of their interactions with biological targets at the molecular level is crucial. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Key areas of investigation include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors with which bioactive derivatives interact.
Binding Mode Analysis: Using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise three-dimensional structure of the ligand-target complex.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the derivatives and correlating these changes with their biological activity to understand the key molecular features responsible for their effects. nih.gov
Molecular Modeling and Simulation: Employing computational methods to predict binding affinities, visualize interactions, and understand the dynamic behavior of the ligand-target complex. nih.govnih.gov
These in-depth studies will provide invaluable insights for the rational design of more potent and selective therapeutic agents.
Integration of Advanced Computational Modeling for Accelerated Predictive Research
Computational modeling and in silico methods are becoming indispensable in modern chemical research. nih.gov Integrating these approaches will significantly accelerate the discovery and development of new applications for this compound and its derivatives.
Future computational research should focus on:
Virtual Screening: Using molecular docking and other computational techniques to screen large virtual libraries of this compound derivatives against known biological targets. als-journal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity or material properties, enabling the prediction of the properties of new, unsynthesized molecules.
ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives early in the research process, helping to identify candidates with favorable pharmacokinetic and safety profiles. als-journal.com
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: Using these high-level computational methods to gain a deeper understanding of molecular properties, reaction mechanisms, and the dynamic behavior of molecules in biological or material systems. mdpi.com
By combining computational predictions with experimental validation, researchers can streamline the research and development process, saving time and resources.
Q & A
Q. What are the recommended synthetic routes for 4-(Cyclohexyloxy)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution (e.g., reacting 4-nitroanisole with cyclohexanol under acidic conditions followed by nitro reduction) or catalytic hydrogenation of intermediates like 4-(cyclohexyloxy)nitrobenzene. Optimization involves:
- Temperature control : Maintain 80–100°C during substitution to balance reactivity and side-product formation .
- Catalyst selection : Use Pd/C or Raney Ni for efficient nitro group reduction .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance substitution kinetics .
Yield improvements (>80%) require iterative purification (e.g., column chromatography) and real-time monitoring via TLC .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : and NMR confirm cyclohexyloxy and aniline moieties (e.g., aromatic protons at δ 6.5–7.0 ppm, cyclohexyl protons at δ 1.0–2.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H] at m/z 234) .
Combine with elemental analysis for stoichiometric validation.
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer :
- Solubility : Use DMSO or ethanol for dissolution (solubility: ~50 mg/mL in DMSO). For aqueous systems, employ co-solvents (e.g., 10% Tween-80) .
- Stability : Store at –20°C under inert atmosphere (N) to prevent oxidation. Monitor degradation via UV-Vis spectroscopy (absorbance shifts >300 nm indicate decomposition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from:
- Structural variations : Validate derivatives via X-ray crystallography or 2D NMR to confirm regiochemistry .
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. MDA-MB-231) and exposure times (e.g., 48 vs. 72 hours) .
- Dose-response curves : Use Hill slope analysis to compare potency (EC) across studies .
Reproducibility requires independent synthesis batches and third-party bioactivity validation .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s HOMO (–5.2 eV) favors electrophilic substitutions .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in DMF vs. THF) .
- Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at cyclohexyl or aniline groups) .
- LC-MS/MS : Employ high-resolution tandem MS for metabolite profiling (e.g., [M+O] adducts) .
- Isotope labeling : Synthesize -labeled analogs to track metabolic fate via isotopic patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
